

# early studies on Flugestone and estrous cycle

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## Compound of Interest

Compound Name: *Flugestone*

Cat. No.: *B1219737*

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An In-depth Technical Guide to Early Studies on **Flugestone** Acetate and the Estrous Cycle

Audience: Researchers, scientists, and drug development professionals.

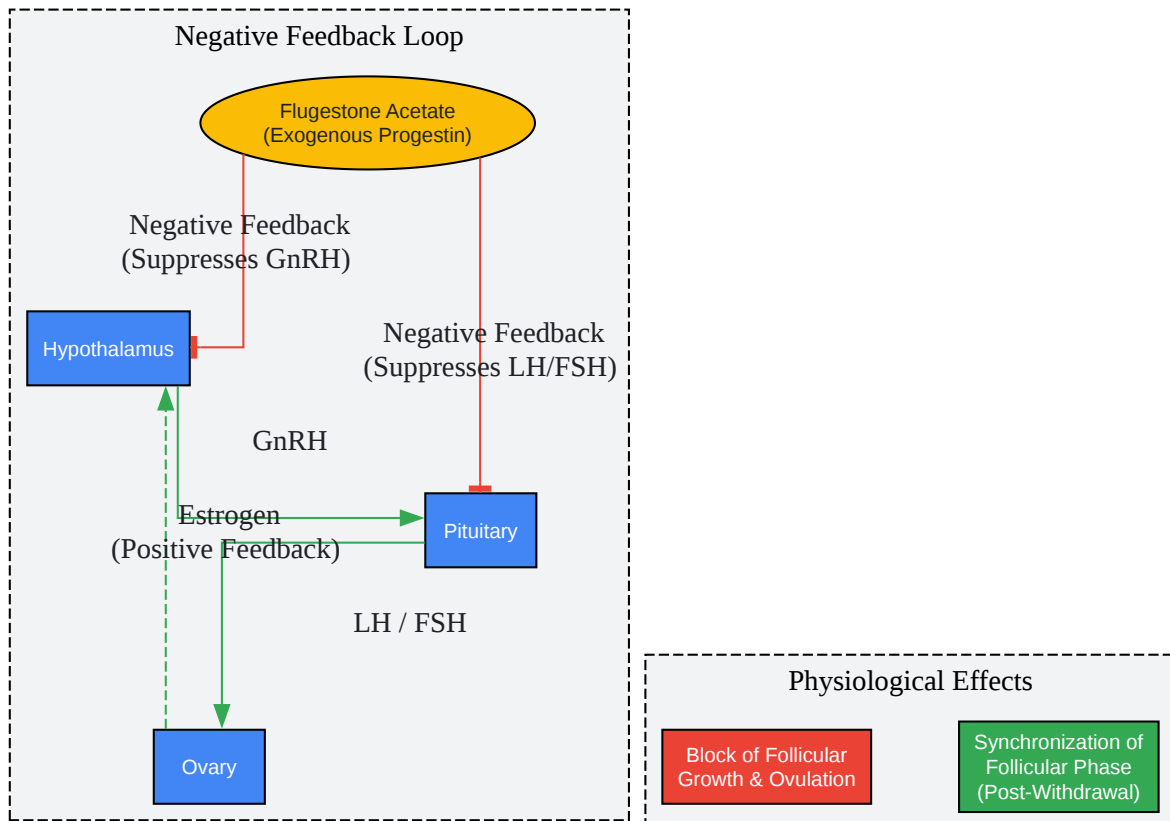
## Introduction

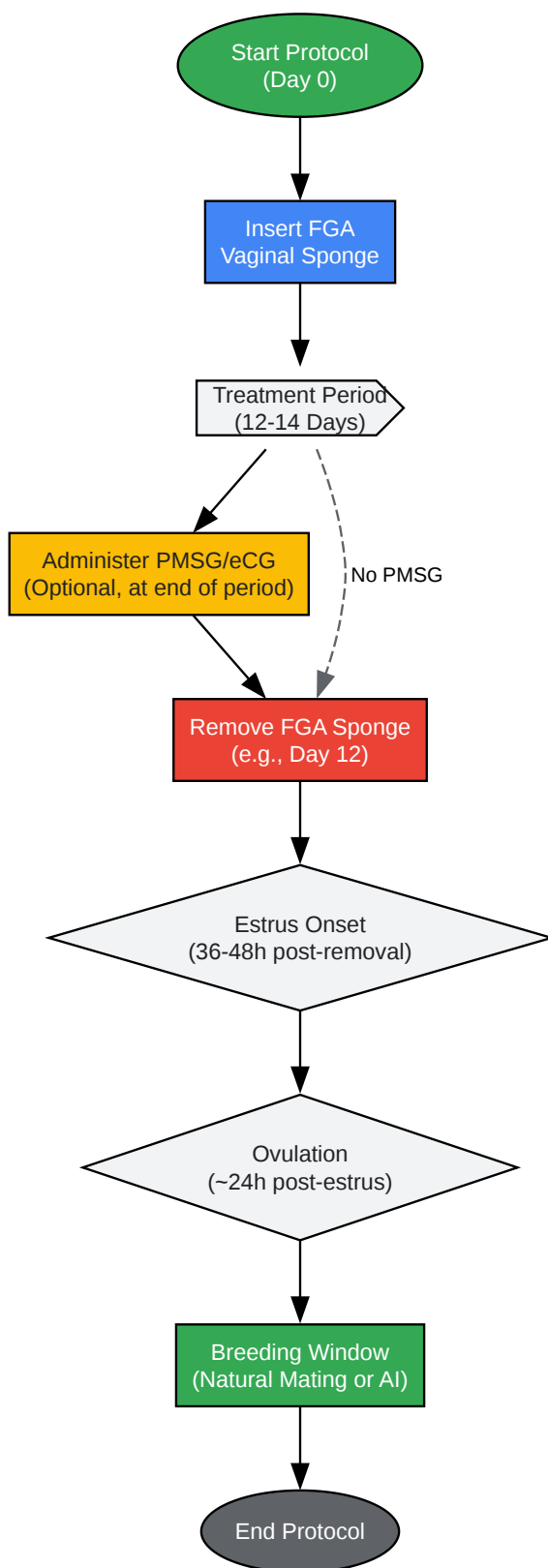
**Flugestone** acetate (FGA), also known as Flurogestone acetate or cronolone, is a potent synthetic progestogen first synthesized by G. D. Searle and Company in 1959 and identified as SC-9880.[1] As a derivative of progesterone, it exhibits significantly higher progestational activity, estimated to be approximately 20 to 25 times more potent than progesterone itself.[1] [2] Early research, notably by Robinson and Wishart in 1967, established its efficacy in controlling the ovarian cycle in sheep.[1] These pioneering studies demonstrated that FGA, when administered via an impregnated intravaginal sponge, could effectively block ovulation and synchronize estrus, leading to high conception rates upon removal.[1] Its primary application in veterinary medicine is for the controlled breeding and synchronization of estrus and ovulation in small ruminants, particularly sheep and goats.[3][4]

## Mechanism of Action

**Flugestone** acetate functions by mimicking the action of progesterone during the luteal phase of the estrous cycle.[3] Its high progestational activity exerts a strong negative feedback effect on the hypothalamo-pituitary axis.[2] This feedback mechanism suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the pituitary gland.[2][5] The suppression of LH and FSH prevents the final stages of follicular maturation and ovulation, effectively placing the animal in an artificial

luteal phase.[2][3] Upon withdrawal of the FGA source, the negative feedback is removed, leading to a surge in gonadotropin release, which initiates a synchronized follicular phase, culminating in estrus and ovulation.[3]





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